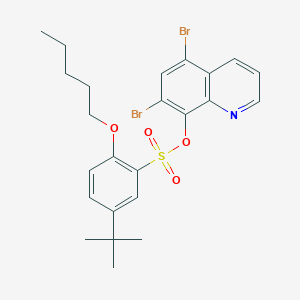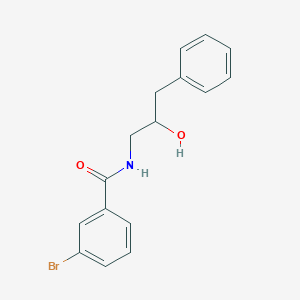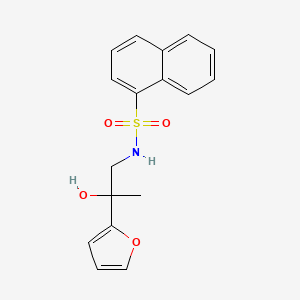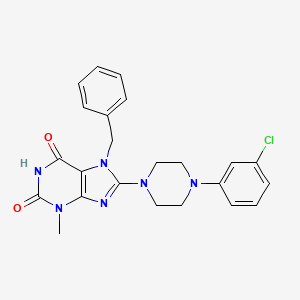
5,7-Dibromoquinolin-8-yl 5-tert-butyl-2-(pentyloxy)benzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromoquinolin-8-yl 5-tert-butyl-2-(pentyloxy)benzene-1-sulfonate, also known as DBQ, is a chemical compound that has gained significant attention in the field of scientific research. This compound is used in various laboratory experiments due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Redox Mediators in Organic Pollutant Treatment
Redox mediators have shown significant potential in enhancing the efficiency of oxidoreductive enzymes in the treatment of organic pollutants. These mediators facilitate the degradation of recalcitrant compounds, which are otherwise difficult to break down due to their resilient nature. This application is relevant as it highlights the potential for complex organic compounds, possibly including derivatives like 5,7-Dibromoquinolin-8-yl 5-tert-butyl-2-(pentyloxy)benzene-1-sulfonate, in environmental remediation processes. The study by Husain and Husain (2007) elaborates on various redox mediators and their efficacy in pollutant treatment, pointing to the broader utility of complex organic molecules in enhancing enzymatic reactions for environmental cleanup Husain & Husain, 2007.
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives have been studied for their pharmacological importance, with a wide range of biological activities including anti-fungal, anti-Parkinsonism, and anti-tumoral effects. Danao et al. (2021) review the biological potentials of isoquinoline compounds, which share a structural motif with the query compound. This suggests that complex organic structures such as 5,7-Dibromoquinolin-8-yl 5-tert-butyl-2-(pentyloxy)benzene-1-sulfonate may have untapped potential in drug development and therapy Danao et al., 2021.
Synthetic Phenolic Antioxidants and Environmental Impact
Research into synthetic phenolic antioxidants (SPAs) like BHT and DBP has revealed their widespread environmental presence and potential for human exposure. Liu and Mabury (2020) discuss the environmental occurrence, fate, and toxicity of SPAs, along with their transformation products. This research area is pertinent as it underscores the environmental and health implications of synthetic organic compounds, providing a context for considering the environmental behavior and impact of structurally complex compounds such as 5,7-Dibromoquinolin-8-yl 5-tert-butyl-2-(pentyloxy)benzene-1-sulfonate Liu & Mabury, 2020.
Antioxidant Capacity and Reaction Pathways
The study of antioxidants and their capacities, including mechanisms of action and applicability across different fields, offers insight into how complex organic molecules interact with biological systems. Munteanu and Apetrei (2021) review various methods used to determine antioxidant activity, emphasizing the complexity of chemical reactions involved. This research area could provide a framework for investigating the antioxidant or reactive properties of compounds like 5,7-Dibromoquinolin-8-yl 5-tert-butyl-2-(pentyloxy)benzene-1-sulfonate in various systems Munteanu & Apetrei, 2021.
8-Hydroxyquinoline Derivatives in Medicinal Chemistry
The study of 8-hydroxyquinoline derivatives, highlighted by Gupta et al. (2021), points to the significant biological activities and potential therapeutic applications of these compounds. Given the structural similarity and chemical functionality, research into 8-hydroxyquinoline derivatives can offer valuable insights into the possible biological activities and applications of 5,7-Dibromoquinolin-8-yl 5-tert-butyl-2-(pentyloxy)benzene-1-sulfonate in medicinal chemistry Gupta et al., 2021.
Propiedades
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 5-tert-butyl-2-pentoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Br2NO4S/c1-5-6-7-13-30-20-11-10-16(24(2,3)4)14-21(20)32(28,29)31-23-19(26)15-18(25)17-9-8-12-27-22(17)23/h8-12,14-15H,5-7,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIZZEGMPUCLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 5-tert-butyl-2-(pentyloxy)benzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566614.png)
![N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide](/img/structure/B2566615.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2566616.png)
![N-cyclopentyl-1-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566618.png)
![2-[2-(2-Methyloxiran-2-yl)ethyl]furan](/img/structure/B2566619.png)
![1'-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one](/img/structure/B2566621.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566622.png)

![N-Methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2566629.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2566631.png)

![Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester](/img/structure/B2566635.png)
![N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2566636.png)
